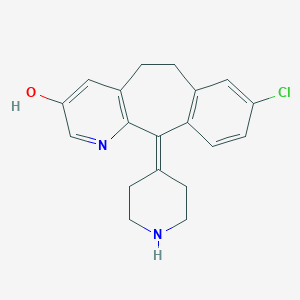

3-Hydroxydesloratadine

描述

Historical Context of Research on 3-Hydroxydesloratadine Formation

The precise enzymatic pathway leading to the formation of this compound was a long-standing mystery in pharmacology for over two decades. nih.gov While it was identified as the major human metabolite of desloratadine (B1670295), researchers were unable to generate it using any of the in vitro systems available at the time, which complicated efforts to identify the specific enzymes responsible. fda.govnih.govwikidoc.orgnih.govpom.go.id

A significant breakthrough occurred with studies utilizing cryopreserved human hepatocytes (CHHs), which, unlike previous in vitro models, were capable of forming this compound. nih.govresearchgate.netvisikol.com This advancement enabled detailed mechanistic studies that finally unraveled the complex formation process. nih.gov Research revealed that the formation is not a single enzymatic step but a sequential, three-reaction process. nih.gov The pathway begins with the N-glucuronidation of desloratadine by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10). wikipedia.orgnih.gov This is followed by the 3-hydroxylation of the desloratadine N-glucuronide intermediate by Cytochrome P450 2C8 (CYP2C8). wikipedia.orgnih.govresearchgate.net The final step is a rapid, non-enzymatic deconjugation (hydrolysis) of the N-glucuronide to yield this compound. wikipedia.orgnih.gov

Subsequent chemical inhibition studies confirmed these findings. Inhibitors of CYP2C8, such as gemfibrozil (B1671426) glucuronide, and general P450 inhibitors were shown to significantly block the formation of this compound in CHHs. nih.govresearchgate.net This multi-step pathway explained why earlier attempts with simpler in vitro systems, like human liver microsomes, had failed, as they required fortification with both NADPH and UDP-glucuronic acid to facilitate the reaction. nih.govnih.gov

| Time Period | Key Research Finding / Status | Reference |

|---|---|---|

| Early 1990s - Early 2010s | Formation of this compound was a known metabolic step, but the enzymes involved could not be identified in vitro. This was termed a "long-standing mystery." | fda.govnih.gov |

| ~2015 | Breakthrough studies using cryopreserved human hepatocytes (CHHs) successfully generated the metabolite in vitro. | nih.govresearchgate.net |

| ~2015 | The formation pathway was identified as a three-step sequence: 1) N-glucuronidation by UGT2B10, 2) 3-hydroxylation by CYP2C8, 3) Non-enzymatic deconjugation. | wikipedia.orgnih.govresearchgate.netnih.gov |

| Post-2015 | The role of UGT2B10 and CYP2C8 was confirmed through chemical inhibition and correlation studies, solidifying the understanding of the metabolic pathway. | nih.govresearchgate.netnih.gov |

Significance of this compound in Drug Discovery and Development

One of the most critical aspects revealed by research into this compound is the phenotypic polymorphism in desloratadine metabolism. nih.govtandfonline.com A subset of the population has a decreased ability to form this compound and are classified as "poor metabolizers." fda.govnih.govtandfonline.com In these individuals, exposure to the parent drug, desloratadine, is significantly higher. fda.govmedcentral.com The prevalence of this poor metabolizer phenotype varies among different ethnic populations, a crucial consideration in pharmacogenomics. fda.govmedcentral.comresearchgate.net

Furthermore, active metabolites can themselves serve as leads for the development of new drugs. nih.govacs.org An active metabolite may possess superior pharmacological, pharmacokinetic, or safety profiles compared to the parent molecule. acs.orgacs.org Investigating these metabolites can lead to the discovery of drug candidates with improved attributes such as enhanced pharmacodynamics, better solubility, or a lower potential for drug-drug interactions. acs.orgmetwarebio.com The elucidation of the complex metabolic pathway of desloratadine to this compound also has important implications for predicting drug-drug interactions and has led to the proposal of desloratadine as a potential probe for assessing CYP2C8 activity in clinical studies. researchgate.net

| Population | Prevalence of Poor Metabolizers | Reference |

|---|---|---|

| General Population | ~6% | fda.govmedcentral.com |

| Blacks | ~17% | fda.govmedcentral.com |

| Caucasians | ~2% | fda.govmedcentral.com |

| Hispanics | ~2% | entworld.infomedcentral.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFMTPISBHBIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119410-08-1 | |

| Record name | 3-Hydroxydesloratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119410081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 119410-08-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYDESLORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H9FFN759V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Enzymology of 3 Hydroxydesloratadine

Primary Metabolic Formation of 3-Hydroxydesloratadine

The creation of this compound, the main human metabolite of desloratadine (B1670295), is not a straightforward hydroxylation reaction. Instead, it involves a novel, three-step metabolic sequence: an initial N-glucuronidation of desloratadine, followed by a CYP-mediated hydroxylation, and concluding with a rapid deconjugation. nih.govresearchgate.net This pathway was a long-standing mystery, as for many years, in vitro systems were unable to generate the metabolite. nih.govresearchgate.net The discovery of this process highlighted the obligatory requirement of both UDP-glucuronosyltransferase (UGT) and Cytochrome P450 (CYP) enzymes. nih.gov

Role of Cytochrome P450 Enzymes in this compound Formation

While Cytochrome P450 enzymes are critical for the formation of this compound, their action is dependent on a preceding step. The substrate for the key CYP enzyme is not desloratadine itself, but rather its N-glucuronide conjugate. nih.govuni.lu

Research has definitively identified CYP2C8 as the primary enzyme responsible for the 3-hydroxylation of the desloratadine N-glucuronide intermediate. nih.govuni.lu Studies using cryopreserved human hepatocytes (CHHs) demonstrated that the formation of this compound showed a robust correlation with CYP2C8 marker activity (r² of 0.70-0.90). nih.govresearchgate.net

Further evidence comes from chemical inhibition studies. Potent and specific inhibitors of CYP2C8 were shown to dramatically reduce or eliminate the formation of the metabolite. For instance, gemfibrozil (B1671426) glucuronide, a known CYP2C8 inhibitor, inhibited this compound formation by 91%. nih.govresearchgate.net Other CYP2C8 inhibitors also caused extensive inhibition. nih.gov The general P450 inhibitor, 1-aminobenzotriazole (B112013), inhibited its formation by 98%. nih.govresearchgate.net These findings confirm the central and essential role of CYP2C8 in this specific metabolic reaction. researchgate.net

| Inhibitor | Inhibitor Type | Inhibition of this compound Formation (%) | Source |

|---|---|---|---|

| Gemfibrozil glucuronide | CYP2C8 Inhibitor | 91% | nih.govresearchgate.net |

| Gemfibrozil | CYP2C8 Inhibitor | 73-100% | nih.gov |

| Montelukast | CYP2C8 Inhibitor | 73-100% | nih.gov |

| Clopidogrel (B1663587) glucuronide | CYP2C8 Inhibitor | 73-100% | nih.gov |

| Repaglinide | CYP2C8 Inhibitor | 73-100% | nih.gov |

| Cerivastatin | CYP2C8 Inhibitor | 73-100% | nih.gov |

| 1-Aminobenzotriazole | General P450 Inhibitor | 98% | nih.govresearchgate.net |

While other CYP isoforms are involved in the broader metabolism of loratadine (B1675096) and the formation of other desloratadine metabolites, their role in the specific 3-hydroxylation pathway is minimal to non-existent. nih.gov In vitro studies showed that desloratadine (at 10 µM) caused less than 15% inhibition of CYP1A2 and CYP2C19. nih.gov Weak inhibition (32-48%) was observed for CYP2D6 and CYP3A4/5. nih.gov

The metabolism of loratadine (the parent drug of desloratadine) to desloratadine is primarily catalyzed by CYP3A4 and CYP2D6. drugbank.com However, these enzymes are not significantly involved in the subsequent conversion of desloratadine to this compound. nih.gov This specificity highlights the unique nature of the 3-hydroxylation pathway, which is distinct from other metabolic routes of the compound.

Role of UDP-Glucuronosyltransferase (UGT) Enzymes in this compound Formation

The formation of this compound is absolutely dependent on the initial N-glucuronidation of desloratadine. nih.govuni.lu Mechanistic studies confirmed that both NADPH (a cofactor for CYP enzymes) and UDP-glucuronic acid (a cofactor for UGT enzymes) are required for the reaction to proceed in human liver microsomes and S9 fractions. nih.govresearchgate.net

The specific enzyme responsible for this crucial first step is UGT2B10. nih.govnih.gov This was confirmed in studies where nicotine, a UGT2B10 inhibitor, completely blocked the conversion of desloratadine to this compound in human liver microsomes. nih.gov Furthermore, the formation of this compound showed a strong correlation with UGT2B10 marker activity in a panel of individual cryopreserved human hepatocytes. nih.gov This initial conjugation by UGT2B10 forms desloratadine-N-glucuronide, which is the actual substrate for CYP2C8-mediated 3-hydroxylation. nih.govnih.gov

| Metabolic Step | Substrate | Primary Enzyme | Product | Source |

|---|---|---|---|---|

| Step 1: N-glucuronidation | Desloratadine | UGT2B10 | Desloratadine-N-glucuronide | nih.govnih.gov |

| Step 2: 3-hydroxylation | Desloratadine-N-glucuronide | CYP2C8 | 3-hydroxy-desloratadine-N-glucuronide | nih.govnih.gov |

| Step 3: Deconjugation | 3-hydroxy-desloratadine-N-glucuronide | Non-enzymatic hydrolysis | This compound | nih.gov |

Once this compound is formed, it undergoes further phase II metabolism, specifically O-glucuronidation. nih.gov This process creates this compound-O-glucuronide, which is the major metabolite of desloratadine found in human plasma and urine. nih.gov

Studies using recombinant human UGTs have identified several isoforms capable of catalyzing this reaction. The primary enzymes involved are UGT1A1, UGT1A3, and UGT2B15. nih.gov UGT1A8 also demonstrated catalytic activity towards the formation of this compound-glucuronide. nih.gov The involvement of UGT1A1, UGT1A3, and UGT2B15 was confirmed through inhibition studies with known UGT inhibitors such as diclofenac, flunitrazepam, and bilirubin. nih.gov

Sequential Metabolic Steps Leading to this compound

The biotransformation of desloratadine to this compound is not a direct hydroxylation reaction but a multi-step process requiring the coordinated action of different enzyme families. nih.govnih.gov This pathway involves an initial conjugation step, followed by oxidation, and finally deconjugation.

The sequential steps are as follows:

N-glucuronidation of Desloratadine : The process begins with the attachment of a glucuronic acid moiety to the nitrogen atom on the piperidine (B6355638) ring of the desloratadine molecule. This reaction is catalyzed by the UDP-glucuronosyltransferase enzyme UGT2B10. nih.govresearchgate.netku.edu

CYP2C8-mediated Oxidation : The resulting desloratadine-N-glucuronide then serves as the substrate for the Cytochrome P450 enzyme, CYP2C8. This enzyme catalyzes the hydroxylation at the 3-position of the pyridine (B92270) ring. nih.govnih.govku.edu

Deconjugation : The final step is a rapid, non-enzymatic hydrolysis (deconjugation) of the N-glucuronide, which releases the final product, this compound. nih.govresearchgate.net

This obligatory initial glucuronidation step explains why earlier studies using in vitro systems that primarily support CYP450 activity, such as human liver microsomes without necessary cofactors, failed to detect the formation of this metabolite. nih.govresearchgate.net

Enzyme Kinetics of this compound Formation

The rate of formation of this compound has been characterized using intact cellular systems capable of performing the necessary sequential metabolic reactions.

The enzymatic formation of this compound has been shown to conform to the Michaelis-Menten kinetics model. researchgate.net This model describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of its substrate. It implies that the rate of formation approaches a maximum velocity (Vmax) as the substrate (desloratadine) concentration becomes saturating for the enzymes involved. wikipedia.orgreaction-networks.net The analysis allows for the determination of key kinetic parameters, Vmax and the Michaelis constant (Km), which are crucial for understanding the efficiency of the metabolic pathway. researchgate.netresearchgate.net

Kinetic studies for the formation of this compound have been performed using cryopreserved human hepatocytes (CHHs), which provide an intact metabolic system. nih.govresearchgate.net The determined Vmax represents the maximum rate of metabolite formation, while the Km value indicates the substrate concentration at which the reaction rate is half of Vmax. graphpad.com These experimentally determined values are essential for predicting the metabolic fate of desloratadine under varying concentrations.

The reported kinetic parameters for this compound formation in CHHs are summarized in the table below. nih.govresearchgate.netresearchgate.netresearchgate.net

| Parameter | Reported Value | Unit |

| Km | 1.6 | µM |

| Vmax | 1.3 | pmol/min/million cells |

Data derived from studies using pooled cryopreserved human hepatocytes. nih.govresearchgate.net

In Vitro Models for Studying this compound Metabolism

The elucidation of the metabolic pathway to this compound was highly dependent on the selection of an appropriate in vitro model system that could support sequential multi-enzyme pathways.

Cryopreserved human hepatocytes (CHHs) have proven to be an indispensable and predictive model for studying the formation of this compound. nih.gov Unlike subcellular fractions, CHHs are intact cells that contain the full complement of metabolic enzymes (both Phase I and Phase II) and the necessary cofactors in their correct physiological locations. nih.govku.edu This integrated system was the first in vitro model reported to successfully produce the 3-hydroxy metabolite from desloratadine. nih.govresearchgate.net

Furthermore, studies using panels of CHHs from individual donors demonstrated a strong correlation (r² of 0.70-0.90) between the activity of the CYP2C8 enzyme and the rate of this compound formation, providing strong evidence for CYP2C8's central role in the pathway. nih.govresearchgate.net Chemical inhibition studies in CHHs using gemfibrozil glucuronide (a CYP2C8 inhibitor) and 1-aminobenzotriazole (a general P450 inhibitor) also showed significant inhibition of metabolite formation by 91% and 98%, respectively. nih.govresearchgate.netresearchgate.net

Human liver microsomes (HLMs) and S9 fractions are subcellular preparations that are rich in drug-metabolizing enzymes, particularly Cytochrome P450s (in microsomes) and a combination of microsomal and cytosolic enzymes (in the S9 fraction). nih.govresearchgate.net Initially, these systems were unable to produce this compound from desloratadine when incubated with only the standard CYP cofactor, NADPH. nih.govresearchgate.net

The discovery of the sequential metabolic pathway revealed that the formation of the metabolite in these systems is possible only when they are fortified with both NADPH (to support CYP2C8) and UDP-glucuronic acid (UDPGA), the essential cofactor for the initial UGT2B10-mediated glucuronidation step. nih.govku.eduresearchgate.netresearchgate.net This requirement highlights the necessity of ensuring that cofactors for all sequential enzymatic steps are present when using subcellular fractions to investigate complex metabolic pathways. nih.gov

Recombinant UGT and CYP Enzymes

The enzymatic pathway leading to the formation of this compound, the primary active human metabolite of desloratadine, remained elusive for over two decades. nih.gov Initial investigations using conventional in vitro systems, such as human liver microsomes (HLM) with only the NADPH cofactor or panels of recombinant cytochrome P450 (CYP) enzymes, failed to generate this specific metabolite. researchgate.netresearchgate.net While recombinant CYP1A1, CYP2D6, and CYP3A4 were shown to form other minor metabolites like 5-hydroxydesloratadine and 6-hydroxydesloratadine, this compound was consistently undetected. researchgate.net

A significant breakthrough revealed that the formation of this compound is not a simple, single-enzyme oxidation but a complex, multi-step bioactivation pathway requiring the sequential action of both a UDP-glucuronosyltransferase (UGT) and a CYP enzyme. nih.govresearchgate.net Detailed mechanistic studies using recombinant enzymes were crucial in identifying the specific isoforms involved. nih.gov

The process is initiated by the N-glucuronidation of the parent compound, desloratadine. Studies with recombinant UGT enzymes identified UGT2B10 as the specific enzyme responsible for catalyzing this initial conjugation step. nih.govresearchgate.netnih.gov This finding is consistent with the known preference of UGT2B10 for substrates containing tertiary amines. doi.org The resulting desloratadine-N-glucuronide serves as the necessary intermediate substrate for the subsequent hydroxylation. nih.govuni.lu

Following its formation, the desloratadine-N-glucuronide is hydroxylated at the 3-position by CYP2C8. nih.govuni.lu This was confirmed in studies where both NADPH and the UGT cofactor UDP-glucuronic acid (UDPGA) were required to form the metabolite in HLM. nih.govresearchgate.net The final step involves a rapid, non-enzymatic deconjugation (hydrolysis) of the N-glucuronide from the hydroxylated intermediate, which yields this compound. nih.gov The essential role of UGT2B10 was further substantiated in chemical inhibition experiments where nicotine, a selective inhibitor of UGT2B10, completely blocked the formation of this compound in fortified HLM. nih.govnih.gov

| Enzyme(s) / System | Substrate | Cofactor(s) | Key Finding | Reference |

|---|---|---|---|---|

| Recombinant CYPs (various) | Desloratadine | NADPH | No formation of this compound. Formation of minor metabolites (5- and 6-hydroxydesloratadine) by CYP1A1, CYP2D6, CYP3A4. | researchgate.net |

| Recombinant UGT2B10 + Recombinant CYP2C8 | Desloratadine | UDPGA & NADPH | Successful formation of this compound, demonstrating the obligatory sequential pathway. | nih.govresearchgate.net |

| Human Liver Microsomes (HLM) | Desloratadine | NADPH & UDPGA | Formation of this compound is dependent on the presence of both cofactors. | nih.govnih.gov |

| HLM fortified with NADPH & UDPGA | Desloratadine | NADPH & UDPGA | Nicotine (UGT2B10 inhibitor) completely inhibited the conversion to this compound. | nih.gov |

Humanized-Liver Mouse Models

To bridge the translational gap between in vitro findings and in vivo human metabolism, humanized-liver mouse models have been employed. nih.govxtalks.com These chimeric models, which have a significant portion of their native liver cells replaced with functional human hepatocytes, are valuable for studying species-specific drug metabolism. xtalks.comenvigo.com In the case of desloratadine, metabolism is known to be species-dependent, making these models particularly useful. nih.gov

A study utilizing TK-NOG mice, a type of humanized-liver model, investigated the in vivo metabolism of desloratadine. nih.govenvigo.com The results demonstrated that these mice could successfully replicate the human-specific metabolic profile, particularly the formation of this compound. nih.gov In vitro experiments using hepatocytes isolated from both the humanized-liver mice and from human donors showed a preferential catalysis of this compound and its subsequent O-glucuronide. nih.gov

Following a single oral administration of desloratadine, the pharmacokinetic profiles differed significantly between the humanized-liver mice and control mice. nih.gov Plasma levels of the parent drug, desloratadine, were lower in the humanized mice, while concentrations of the human-specific metabolite, this compound, and its O-glucuronide were higher compared to control mice. nih.gov

Analysis of excreta further confirmed these findings. The amounts of this compound and its O-glucuronide were substantially higher in the urine and feces of humanized-liver mice. nih.gov Conversely, control mice predominantly formed 5- and 6-hydroxydesloratadine. nih.gov A significant correlation was established for the dose percentage of urinary and fecal metabolites between the humanized-liver mice and previously reported values in humans, validating the model's predictive capacity for human metabolic pathways. nih.gov The data indicated that in humanized-liver mice, the major excretion pathways involved urinary this compound O-glucuronide and fecal desloratadine, this compound, and 5-hydroxydesloratadine, which closely mirrors the disposition in humans. nih.gov

| Parameter | Humanized-Liver Mice | Control Mice | Reference |

|---|---|---|---|

| Plasma Desloratadine | Lower | Higher | nih.gov |

| Plasma this compound & O-Glucuronide | Higher | Lower | nih.gov |

| Excreted this compound & O-Glucuronide | Higher amounts in feces and urine | Lower amounts | nih.gov |

| Predominant Excreted Metabolites | This compound and its O-glucuronide | 5- and 6-hydroxydesloratadine | nih.gov |

| Correlation with Human Data | Significant correlation (r = 0.68) for excreted metabolites | Not reported | nih.gov |

Pharmacokinetic and Pharmacodynamic Investigations of 3 Hydroxydesloratadine

Pharmacokinetic Parameters and Disposition

The study of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion of a compound, is crucial for understanding its behavior in the body.

Plasma Concentration-Time Profiles of 3-Hydroxydesloratadine

Following the oral administration of desloratadine (B1670295), this compound appears in the plasma as the parent drug is metabolized. scispace.compom.go.id The plasma concentration of this compound gradually increases, reaching its peak at a mean of approximately 4.76 to 4.87 hours. scispace.comnih.gov The concentration then declines over time. scispace.com Studies have shown that steady-state plasma concentrations of both desloratadine and this compound are typically achieved by day 7 of daily dosing. nih.gov

The shape of the plasma concentration-time curve provides valuable information about the rate of formation and elimination of the metabolite. For instance, in a study with healthy volunteers receiving a single 5 mg oral dose of desloratadine, quantifiable concentrations of this compound were observed, and its profile was tracked over 72 hours. scispace.com The mean plasma concentration-time profiles for this compound have been documented in various studies, often presented graphically to illustrate its pharmacokinetic behavior. scispace.complos.orgfrontiersin.orgresearchgate.net

Area Under the Curve (AUC) and Peak Plasma Concentration (Cmax) of this compound

The area under the plasma concentration-time curve (AUC) and the peak plasma concentration (Cmax) are key pharmacokinetic parameters that quantify the extent and rate of a drug's exposure in the body.

For this compound, after a single 5mg oral dose of desloratadine in healthy adults, the mean Cmax was found to be 1.99 µg/L, and the AUC from 0 to 24 hours (AUC24h) was 32.3 µg/L·h. nih.gov In another study, the mean Cmax for this compound was reported as 0.898 ng/ml and 0.781 ng/ml for two different formulations. scispace.com

Co-administration of desloratadine with other drugs can affect the AUC and Cmax of this compound. For example, when administered with ketoconazole, the Cmax and AUC of this compound increased by 77% and 110%, respectively. hres.ca With erythromycin, the increases were 43% and 40%, respectively. hres.ca Co-administration with fluoxetine (B1211875) resulted in smaller increases of 17% in Cmax and 13% in AUC for the metabolite. hres.canih.gov Conversely, cimetidine (B194882) co-administration led to a reduction in the Cmax and AUC of this compound by 11.2% and 2.8%, respectively. hres.ca

The following table summarizes the pharmacokinetic parameters of this compound from a study in healthy adult volunteers after a 5mg daily dose of desloratadine for 10 days. nih.gov

| Parameter | Mean Value |

| Cmax (µg/L) | 1.99 |

| tmax (hours) | 4.76 |

| AUC24h (µg/L·h) | 32.3 |

| t½ (hours) | 36 |

Elimination Pathways of this compound and its Glucuronides

The primary biotransformation pathway for desloratadine involves hydroxylation to form this compound, which is then further metabolized through glucuronidation. nih.govtandfonline.comtandfonline.com This process results in the formation of this compound-O-glucuronide. helsinki.firesearchgate.net The formation of this compound is a complex, multi-step process. It begins with the N-glucuronidation of desloratadine by the enzyme UGT2B10. helsinki.fiwikipedia.org Subsequently, the resulting desloratadine-N-glucuronide is oxidized by CYP2C8 to form this compound-N-glucuronide, which then undergoes a rapid, non-enzymatic deconjugation to yield this compound. nih.govhelsinki.fiwikipedia.org

Once formed, this compound and its glucuronide conjugate are eliminated from the body through both urine and feces. wikipedia.org In a study involving radiolabeled desloratadine, approximately 41% of the radioactivity was recovered in the urine and 47% in the feces over a 240-hour period, representing the excretion of various metabolic products, including this compound and its glucuronide. nih.govtandfonline.comtandfonline.com The elimination half-life of this compound is similar to that of desloratadine, with a mean of approximately 36 hours. nih.gov

Pharmacodynamic Activity and Contribution to Therapeutic Effects

Pharmacodynamics focuses on the biochemical and physiological effects of drugs on the body.

Variability in this compound Formation

The metabolic conversion of desloratadine to its primary active metabolite, this compound, exhibits significant inter-individual variability due to genetic polymorphism. nih.goveuropa.eu This variability leads to the classification of individuals into different metabolizer phenotypes, primarily "extensive metabolizers" (normal) and "poor" or "slow metabolizers". nih.govresearchgate.net The formation of this compound is a complex, multi-step process catalyzed by specific enzymes. wikipedia.orgnih.govresearchgate.net Initially, desloratadine undergoes N-glucuronidation, a reaction mediated by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10). europa.eunih.govresearchgate.net This is followed by a 3-hydroxylation step catalyzed by the cytochrome P450 enzyme CYP2C8, after which a rapid, non-enzymatic deconjugation occurs to yield this compound. wikipedia.orgnih.govresearchgate.net Genetic variations in the genes encoding for UGT2B10 and CYP2C8 are believed to be the primary basis for the observed differences in metabolic capability. europa.euresearchgate.netcore.ac.uk

Individuals with a decreased capacity to produce this compound from desloratadine are categorized as having a "slow metabolizer" (SM) or "poor metabolizer" (PM) phenotype. nih.govfda.govnih.gov This phenotype is identified and defined based on specific pharmacokinetic measurements obtained from clinical studies.

The primary criteria used to classify an individual as a slow metabolizer include:

Metabolite to Parent Drug Ratio: A ratio of the area under the plasma concentration-time curve (AUC) of this compound to that of desloratadine of less than 0.1. researchgate.netfda.govfda.govsemanticscholar.org In some cases, individuals in the SM category have no measurable concentrations of this compound in their plasma. researchgate.net

Desloratadine Half-Life: A terminal elimination half-life (t½) for desloratadine that exceeds 50 hours. researchgate.netfda.govnih.gov

The enzymatic basis for this phenotype is linked to polymorphisms in the enzymes responsible for desloratadine metabolism. researchgate.netcore.ac.uk Specifically, variations in UGT2B10 and/or CYP2C8 can lead to reduced or absent enzyme function, thereby impairing the formation of this compound. europa.euresearchgate.netcore.ac.uk

Below is a data table summarizing the prevalence of the slow metabolizer phenotype in various ethnic populations as reported in pharmacokinetic studies.

Table 1: Prevalence of Desloratadine Slow Metabolizer Phenotype by Ethnic Background

| Ethnic/Racial Group | Prevalence of Slow Metabolizers (%) | Source Citation |

|---|---|---|

| Black/African Descent | 16% - 20% | researchgate.netwikipedia.orgfda.govnih.gov |

| Native American | 8% | researchgate.netresearchgate.net |

| Jordanian | 3.2% | nih.govresearchgate.net |

| Caucasian | 2% - 3% | researchgate.netwikipedia.orgnih.gov |

| Hispanic | 2% | researchgate.netmedcentral.com |

| Chinese | 2.2% | nih.gov |

The slow metabolizer phenotype has a profound impact on the pharmacokinetics of desloratadine, leading to a significantly increased systemic exposure to the parent drug and a corresponding decrease in the formation of this compound. nih.gov In slow metabolizers, the median exposure (AUC) to desloratadine is approximately six times greater than in individuals who are normal (extensive) metabolizers. europa.euresearchgate.netfda.govmedcentral.comhres.ca

Consequently, the peak plasma concentration (Cmax) of desloratadine is about three-fold higher in slow metabolizers. europa.euhres.ca The impaired metabolism also results in a substantially prolonged elimination half-life for desloratadine, which can extend to approximately 89 hours in slow metabolizers, compared to a typical half-life of 27 hours in normal metabolizers. europa.euwikipedia.orghres.ca In this group, the primary route of elimination shifts to the excretion of the unchanged parent drug in urine and feces. europa.eu

The following table provides a comparison of key pharmacokinetic parameters for desloratadine in slow versus normal metabolizers.

Table 2: Comparison of Desloratadine Pharmacokinetic Parameters Between Metabolizer Phenotypes

| Pharmacokinetic Parameter | Normal Metabolizers | Slow Metabolizers | Fold-Increase in Slow Metabolizers | Source Citation |

|---|---|---|---|---|

| Area Under the Curve (AUC) | Baseline | ~6-fold higher | ~6x | europa.euresearchgate.netfda.govhres.ca |

| Maximum Plasma Concentration (Cmax) | Baseline | ~3-fold higher | ~3x | europa.euhres.ca |

| Elimination Half-life (t½) | ~27 hours | ~89 hours | ~3.3x | europa.euwikipedia.orghres.ca |

Drug Drug Interactions Involving 3 Hydroxydesloratadine

Inhibitory Effects on 3-Hydroxydesloratadine Formation

The generation of this compound, the primary active metabolite of desloratadine (B1670295), is a multi-step process that is significantly influenced by various enzyme inhibitors. nih.govresearchgate.net Research has demonstrated that the formation is not a direct hydroxylation but involves an initial glucuronidation of desloratadine by UGT2B10, followed by oxidation by CYP2C8. nih.govresearchgate.nethelsinki.fi

Inhibition by Specific CYP2C8 Inhibitors

A range of specific inhibitors of the CYP2C8 enzyme have been shown to substantially decrease the formation of this compound. nih.govresearchgate.net This underscores the critical role of CYP2C8 in the metabolic pathway of desloratadine. helsinki.finih.gov

In vitro studies using cryopreserved human hepatocytes have provided quantitative data on the extent of this inhibition. nih.govresearchgate.netbioivt.com Gemfibrozil (B1671426) glucuronide, a potent CYP2C8 inhibitor, has been observed to inhibit the formation of this compound by as much as 91%. nih.govresearchgate.netresearchgate.net Other specific CYP2C8 inhibitors also demonstrate significant effects, with montelukast, repaglinide, cerivastatin, and clopidogrel (B1663587) glucuronide causing extensive inhibition ranging from 73% to 100%. nih.govresearchgate.netresearchgate.net

A clinical study involving healthy subjects further solidified these findings. Co-administration of clopidogrel, a known CYP2C8 inhibitor, led to a 2.8-fold increase in the area under the plasma concentration-time curve (AUC) of desloratadine and a decrease in the AUC of this compound to 52% of the control value. nih.gov An even more pronounced effect was seen with gemfibrozil, which increased the desloratadine AUC by 4.6-fold and dramatically reduced the this compound AUC to a mere 6% of the control. nih.gov The ratio of this compound to desloratadine AUC was reduced to 21% by clopidogrel and to 1.7% by gemfibrozil, highlighting the potent inhibitory effect of these drugs on this compound formation. nih.gov

Table 1: Effect of Specific CYP2C8 Inhibitors on this compound Formation

| Inhibitor | Type of Study | Percent Inhibition of this compound Formation | Reference |

|---|---|---|---|

| Gemfibrozil Glucuronide | In vitro | 91% | nih.govresearchgate.net |

| Montelukast | In vitro | 73-100% | nih.govresearchgate.net |

| Repaglinide | In vitro | 73-100% | nih.govresearchgate.net |

| Cerivastatin | In vitro | 73-100% | nih.govresearchgate.net |

| Clopidogrel Glucuronide | In vitro | 73-100% | nih.govresearchgate.net |

| Clopidogrel | In vivo | 48% decrease in AUC | nih.gov |

| Gemfibrozil | In vivo | 94% decrease in AUC | nih.gov |

Inhibition by General P450 Inhibitors

The use of a general, non-specific P450 inhibitor, 1-aminobenzotriazole (B112013) (1-ABT), has also been instrumental in elucidating the metabolic pathway of desloratadine. nih.govresearchgate.netresearchgate.net In studies with human hepatocytes, 1-ABT was found to inhibit the formation of this compound by a staggering 98%. nih.govresearchgate.netresearchgate.net This near-complete inhibition provides strong evidence that a cytochrome P450 enzyme is the primary catalyst for this metabolic step. nih.govresearchgate.net 1-ABT acts as a pan-specific, mechanism-based inactivator of many xenobiotic-metabolizing P450 enzymes. researchgate.netnih.gov

Impact of Other Drugs on this compound Concentrations

Several other medications have been studied for their potential to interact with desloratadine and affect the plasma concentrations of its 3-hydroxy metabolite. medscape.comwikipedia.org Co-administration of ketoconazole, a potent CYP3A4 inhibitor, resulted in a 45% increase in the Cmax and a 39% increase in the AUC of desloratadine. pom.go.id More significantly, the Cmax and AUC for this compound saw increases of 43% and 72%, respectively. pom.go.id Similarly, erythromycin, another CYP3A4 inhibitor, led to a 24% increase in desloratadine Cmax and a 14% increase in its AUC, while the Cmax and AUC for this compound rose by 43% and 40%. pom.go.idpharmascience.com

The co-administration of azithromycin (B1666446) resulted in more modest increases of 15% in Cmax and 5% in AUC for desloratadine, with corresponding increases of 15% and 4% for this compound. pom.go.idpharmascience.com Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor, increased the Cmax and AUC of this compound by 17% and 13%, respectively, with no significant change in desloratadine AUC. pom.go.idpharmascience.com Cimetidine (B194882), an H2-receptor antagonist, also led to increased plasma concentrations of both desloratadine and this compound. medscape.compom.go.id Despite these pharmacokinetic changes, these interactions were not associated with clinically relevant changes in the safety profile of desloratadine. medscape.comwikipedia.org

Table 2: Impact of Co-administered Drugs on this compound Pharmacokinetics

| Co-administered Drug | Change in this compound Cmax | Change in this compound AUC | Reference |

|---|---|---|---|

| Ketoconazole | +43% | +72% | pom.go.id |

| Erythromycin | +43% | +40% | pom.go.idpharmascience.com |

| Azithromycin | +15% | +4% | pom.go.idpharmascience.com |

| Fluoxetine | +17% | +13% | pom.go.idpharmascience.com |

| Cimetidine | -11% | -3% | pom.go.id |

This compound as a Potential Probe Substrate for CYP2C8

The discovery that the formation of this compound is predominantly and selectively catalyzed by CYP2C8 has led to the proposal of using desloratadine as a probe substrate to assess CYP2C8 activity in drug-drug interaction (DDI) studies. helsinki.finih.govresearchgate.net

Considerations for its Applicability in DDI Studies

The suitability of desloratadine as a CYP2C8 probe substrate is supported by several factors. The metabolic pathway is highly dependent on CYP2C8, as demonstrated by the profound inhibitory effects of specific inhibitors like gemfibrozil and clopidogrel. helsinki.finih.gov The significant reduction in the this compound to desloratadine ratio in the presence of these inhibitors provides a clear and measurable endpoint for assessing CYP2C8 inhibition. nih.gov

Furthermore, desloratadine has a favorable safety profile, which is an important consideration for a probe drug administered to healthy volunteers in DDI studies. helsinki.fi The in vivo studies have confirmed that the inhibition of CYP2C8 by clopidogrel and gemfibrozil leads to substantial increases in desloratadine exposure and drastic reductions in this compound concentrations, reinforcing the critical role of CYP2C8 in its clearance. helsinki.finih.gov These findings suggest that monitoring the pharmacokinetics of desloratadine and this compound can provide a reliable indication of the in vivo activity of CYP2C8 and its potential for interactions with other drugs. helsinki.finih.gov

Advanced Analytical Methodologies for 3 Hydroxydesloratadine

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the predominant and most robust technique for the bioanalysis of 3-Hydroxydesloratadine. nih.govresearchgate.net This method offers high sensitivity, selectivity, and throughput, making it ideal for clinical and toxicological research. capes.gov.brrevistadechimie.ro

Method Development and Validation for Quantification in Biological Matrices (e.g., Human Plasma)

Numerous LC-MS/MS methods have been developed and validated for the simultaneous determination of this compound and its parent compound, desloratadine (B1670295), in human plasma. nih.govresearchgate.netnih.govcapes.gov.br These methods are designed to meet stringent regulatory requirements for bioanalytical method validation. nih.govcapes.gov.br

A typical method involves the chromatographic separation of the analyte on a C18 or similar reversed-phase column followed by detection using a triple quadrupole mass spectrometer. nih.govresearchgate.netamazonaws.com The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode, utilizing multiple reaction monitoring (MRM) for quantification. amazonaws.comdaneshyari.com The specific MRM transition for this compound is often m/z 327.2 → m/z 275.1 or a similar fragmentation pattern. amazonaws.comrevistadechimie.rodaneshyari.com

Validation of these methods encompasses several key parameters, including selectivity, sensitivity, linearity, precision, accuracy, and stability. nih.govcapes.gov.brrevistadechimie.ro Calibration curves are typically constructed over a concentration range relevant to clinical studies, for example, from 25 pg/mL to 10,000 pg/mL or 0.05 ng/mL to 10 ng/mL. nih.govcapes.gov.br A quadratic regression with a weighting factor (e.g., 1/concentration²) is often used to ensure accuracy across the entire calibration range. nih.govnih.govcapes.gov.br

Table 1: Exemplary LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Condition/Value | Source |

|---|---|---|

| Chromatography | Reversed-phase HPLC or UPLC | nih.govnih.gov |

| Column | Hypurity Advance (50 x 4.6 mm, 5 µm) or CAPCELL PAK C18 (50 x 2.0 mm, 5 µm) | nih.govnih.gov |

| Mobile Phase | Mixture of organic solvents (e.g., acetonitrile, methanol) and aqueous buffer (e.g., ammonium (B1175870) formate) | nih.govnih.gov |

| Ionization Mode | Positive Ion Electrospray (ESI) | amazonaws.comdaneshyari.com |

| Detection | Multiple Reaction Monitoring (MRM) | amazonaws.comdaneshyari.com |

| MRM Transition | m/z 327.2 → 275.1 | amazonaws.com |

| Calibration Range | 25–10,000 pg/mL | capes.gov.brnih.gov |

Use of Internal Standards (e.g., Deuterated this compound-D4)

To ensure the accuracy and precision of quantification, a stable isotope-labeled internal standard (IS) is employed in LC-MS/MS analysis. nih.govcapes.gov.brveeprho.com Deuterated this compound-D4 is a commonly used internal standard for this purpose. veeprho.comtargetmol.comhelsinki.fi The use of a deuterated analog helps to compensate for variations in sample preparation, injection volume, and matrix effects, as it co-elutes with the analyte and exhibits similar ionization behavior. veeprho.com Other internal standards, such as deuterated desloratadine (e.g., Desloratadine-D5), have also been utilized in methods that simultaneously quantify both desloratadine and this compound. nih.govresearchgate.netresearchgate.net

Sensitivity, Accuracy, and Precision Validation

The validation process rigorously assesses the method's performance. Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.govcapes.gov.br For this compound, LLOQs as low as 25 pg/mL have been achieved. capes.gov.brnih.gov

Accuracy is determined by comparing the measured concentration to the nominal concentration and is expressed as percent bias or percent nominal. nih.govcapes.gov.br Precision is a measure of the random error and is expressed as the coefficient of variation (%CV). nih.govcapes.gov.br For a method to be considered valid, both intra-day and inter-day precision and accuracy must be within ±15% (or ±20% at the LLOQ) of the nominal values. nih.gov

Studies have consistently demonstrated that validated LC-MS/MS methods for this compound meet these regulatory requirements. For instance, one study reported a between-run %CV of ≤6.3% and a between-run %bias ranging from -11.5% to -4.8% for quality control samples. capes.gov.br Another study showed an accuracy at the LLOQ of 99.9% and a precision of 5.1%. nih.gov

Table 2: Summary of Validation Results from a Published LC-MS/MS Method

| Parameter | This compound | Source |

|---|---|---|

| LLOQ | 25 pg/mL | capes.gov.br |

| Accuracy at LLOQ (%bias) | +3.4% | capes.gov.br |

| Precision at LLOQ (%CV) | 10.9% | capes.gov.br |

| Between-run Precision (%CV) | ≤6.3% | capes.gov.br |

| Between-run Accuracy (%bias) | -11.5% to -4.8% | capes.gov.br |

Sample Preparation Techniques (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)

Effective sample preparation is critical for removing interfering endogenous components from biological matrices like plasma and concentrating the analyte of interest. nih.govomicsonline.org The two most common techniques for the extraction of this compound are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.govresearchgate.netnih.govcapes.gov.br

Solid-Phase Extraction (SPE): This is a highly effective and widely used technique that can be automated for high-throughput analysis, often in a 96-well plate format. amazonaws.comcapes.gov.brnih.gov Mixed-mode or polymeric reversed-phase sorbents are commonly employed. nih.govhelsinki.fi The process involves conditioning the SPE plate, loading the sample, washing away interferences, and finally eluting the analyte with an appropriate solvent mixture. amazonaws.com SPE methods have demonstrated high extraction efficiency, with one study reporting an 85% recovery for this compound from human plasma. amazonaws.com

Liquid-Liquid Extraction (LLE): LLE is another established technique used for sample clean-up. researchgate.netnih.gov This method involves partitioning the analyte between the aqueous plasma sample and an immiscible organic solvent, such as ethyl ether. nih.gov After extraction, the organic layer is separated, evaporated, and the residue is reconstituted in the mobile phase for LC-MS/MS analysis. amazonaws.com

Ultra-High Pressure Liquid Chromatography (UPLC)

Ultra-High Pressure Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (typically 1.7 µm), offers significant advantages over conventional HPLC for the analysis of this compound. nih.govoup.com The primary benefits include increased resolution, higher sensitivity, and significantly shorter run times. nih.govoup.com

A validated UPLC-MS/MS method for this compound has been reported with a total run time of just over 2 minutes per sample. nih.gov This method, combined with solid-phase extraction, achieved a dynamic range of 0.025 ng/mL to 10 ng/mL. nih.gov The inter-run accuracy for this compound was better than 94.0%, and the between-run precision (%CV) ranged from 3.1% to 11.1%. nih.gov The enhanced performance and speed of UPLC make it a powerful tool for high-throughput bioanalytical studies. nih.govoup.com

Voltammetric Determination Methods

Electrochemical methods, specifically voltammetric techniques, have been explored for the determination of this compound. nih.govresearchgate.net These methods are based on the electrochemical reduction of the C=N bond in the pyridine (B92270) ring of the molecule at a mercury electrode. nih.gov

One study investigated the simultaneous determination of desloratadine and this compound using techniques such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV). nih.gov A distinction in their electrochemical behavior was observed at a pH greater than 9, allowing for their simultaneous measurement. nih.gov Using SWV at pH 10, a linear calibration range for this compound was established from 7.5 × 10⁻⁶ M to 5 × 10⁻⁵ M, with a detection limit of 2.08 × 10⁻⁶ M. nih.gov While not as widely used as LC-MS/MS for bioanalysis, voltammetric methods offer an alternative approach for quantification. nih.govresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography (TLC) that offers enhanced separation efficiency, sensitivity, and accuracy, making it suitable for quantitative analysis. wikipedia.orge-bookshelf.de While specific HPTLC methods exclusively for this compound are not extensively detailed in the literature, methods developed for its parent compound, desloratadine, provide a strong foundation for its analysis. These methods are valued for their speed, cost-effectiveness, and ability to analyze multiple samples simultaneously. researchgate.netmdpi.com

The general methodology involves applying the sample to a high-performance silica (B1680970) gel plate, developing the plate in a chamber with a suitable mobile phase, and quantifying the separated spots using a densitometer. umlub.plresearchgate.net The choice of stationary and mobile phases is critical for achieving effective separation.

Research Findings: Validated HPTLC methods for the simultaneous determination of loratadine (B1675096) and its primary metabolite, desloratadine, have been established. researchgate.net For instance, a reliable separation can be achieved on HPTLC aluminum sheets pre-coated with silica gel 60 F-254. researchgate.netumlub.pl A mobile phase consisting of methanol (B129727) and ammonia (B1221849) in a specific ratio (e.g., 10:0.3, v/v) has been shown to be effective. researchgate.net Densitometric analysis is typically performed at a wavelength where the compounds exhibit maximum absorbance, such as 254 nm or 276 nm. researchgate.netumlub.pl These methods are validated for linearity, sensitivity, precision, and accuracy, ensuring reliable quantification in various pharmaceutical formulations. researchgate.net

The table below summarizes typical parameters used in HPTLC analysis for desloratadine, which can be adapted for its hydroxylated metabolite.

Table 1: HPTLC Method Parameters for Desloratadine Analysis

| Parameter | Description |

| Stationary Phase | Merck HPTLC aluminum sheets of silica gel 60 F-254. researchgate.net |

| Mobile Phase | Methanol-ammonia (10:0.3, v/v). researchgate.net |

| Ethyl acetate, n-butanol, ammonia, and methanol mixture. umlub.pl | |

| Methanol: n-butanol: water: toluene: glacial acetic acid (2:3:1:2:0.1 v/v). researchgate.net | |

| Detection | Densitometric scanning at 254 nm or 276 nm. researchgate.netumlub.pl |

| Linearity Range | e.g., 0.10-1.00 µ g/band for Desloratadine. researchgate.net |

Metabolite Profiling Techniques

Metabolite profiling is essential for elucidating the biotransformation pathways of drugs. For many years, the specific enzymatic pathway leading to the formation of this compound, the main active human metabolite of desloratadine, remained a mystery as it could not be generated in conventional in vitro systems. rsc.orgresearchgate.net

Detailed Research Findings: Recent and detailed mechanistic studies have successfully unraveled this metabolic puzzle. It was demonstrated that the formation of this compound is a complex, two-step process. rsc.orgresearchgate.net The initial and obligatory step is the glucuronidation of the parent compound, desloratadine, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10). researchgate.net This is followed by an oxidation step, where the desloratadine-glucuronide is metabolized by Cytochrome P450 2C8 (CYP2C8) to form this compound. rsc.orgresearchgate.net This discovery was facilitated by using cryopreserved human hepatocytes, which were capable of forming both this compound and its subsequent O-glucuronide. rsc.org

For quantitative analysis in biological fluids, highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have been developed. These methods allow for the simultaneous determination of desloratadine and this compound in human plasma. scilit.comnih.gov A typical LC-MS/MS method involves sample preparation, often through liquid-liquid extraction or solid-phase extraction, followed by chromatographic separation on a C8 or C18 column and detection using a triple quadrupole mass spectrometer in positive ion mode. nih.govthieme-connect.comtandfonline.com These assays are validated to meet regulatory requirements for bioanalytical methods and are crucial for pharmacokinetic and bioequivalence studies. scilit.comnih.gov

The table below summarizes key findings related to the metabolite profiling of this compound.

Table 2: Metabolite Profiling Research Findings for this compound

| Aspect | Finding | Reference |

| Formation Pathway | Obligatory glucuronidation of desloratadine followed by oxidation. | rsc.orgresearchgate.net |

| Enzymes Involved | 1. UDP-glucuronosyltransferase 2B10 (UGT2B10) for initial glucuronidation. 2. Cytochrome P450 2C8 (CYP2C8) for subsequent oxidation. | researchgate.net |

| In Vitro System | Cryopreserved human hepatocytes successfully generated the metabolite. | rsc.org |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for simultaneous quantification of desloratadine and this compound in plasma. | scilit.comnih.gov |

| Further Metabolism | This compound can be further metabolized to this compound-glucuronide via UGT1A1, UGT1A3, and UGT2B15. | nih.gov |

Preclinical and Clinical Research Studies on 3 Hydroxydesloratadine

In Vitro Studies

In vitro research has been crucial in elucidating the metabolic pathways leading to the formation of 3-hydroxydesloratadine, the primary active metabolite of desloratadine (B1670295). For a considerable period, the specific enzymes responsible for this hydroxylation remained unidentified. However, studies utilizing cryopreserved human hepatocytes (CHHs) have successfully demonstrated the formation of this compound and its subsequent O-glucuronide. nih.gov

Detailed mechanistic investigations have revealed a multi-step process involving both Phase I and Phase II metabolic enzymes. It was discovered that both NADPH and UDP-glucuronic acid are necessary for the formation of this compound. nih.gov Further studies with recombinant UDP-glucuronosyltransferase (UGT) and cytochrome P450 (P450) enzymes pinpointed the specific involvement of UGT2B10 and CYP2C8. nih.govresearchgate.net The proposed pathway involves an initial N-glucuronidation of desloratadine by UGT2B10, followed by 3-hydroxylation by CYP2C8, and a subsequent rapid, non-enzymatic deconjugation of the N-glucuronide to yield this compound. researchgate.net

Chemical inhibition studies in CHHs provided further evidence for the role of CYP2C8. The formation of this compound was significantly inhibited by gemfibrozil (B1671426) glucuronide (a CYP2C8 inhibitor) and 1-aminobenzotriazole (B112013) (a general P450 inhibitor) by 91% and 98%, respectively. nih.govbioivt.com Other potent CYP2C8 inhibitors, such as gemfibrozil, montelukast, and clopidogrel (B1663587) glucuronide, also resulted in substantial inhibition (73%-100%). nih.govbioivt.com A strong correlation (r² of 0.70-0.90) was observed between CYP2C8 marker activity and the formation of this compound across a panel of individual human hepatocyte preparations. nih.govresearchgate.net

In these in vitro systems, cryopreserved human hepatocytes catalyzed the formation of this compound with a Michaelis-Menten constant (Km) of 1.6 μM and a maximum velocity (Vmax) of 1.3 pmol/min per million cells. nih.govbioivt.com

In Vivo Animal Studies

Animal models have been instrumental in understanding the pharmacokinetic profile of desloratadine and its metabolites, including this compound. Due to species-dependent metabolic profiles, humanized-liver mice have been employed to better replicate human metabolism. nih.gov In these mice, hepatocytes from humans are transplanted, allowing for a more predictive model of human-specific metabolic pathways. nih.gov

Following a single oral administration of desloratadine to humanized-liver mice, plasma levels of this compound and its O-glucuronide were found to be higher compared to control mice. nih.gov This indicates that the humanized-liver mice more efficiently metabolize desloratadine to this compound, mirroring the metabolic pathway observed in humans. nih.gov

Below is an interactive data table summarizing the comparative plasma levels in humanized-liver mice versus control mice after a single oral dose of desloratadine.

| Animal Model | Desloratadine Plasma Levels | This compound and its O-glucuronide Plasma Levels |

| Humanized-Liver Mice | Lower | Higher |

| Control Mice | Higher | Lower |

Metabolic profiling in various animal species has highlighted significant differences in the biotransformation of desloratadine. While the primary biotransformation in all species studied involves the decarboethoxylation of loratadine (B1675096) to form desloratadine, subsequent oxidation and glucuronidation pathways vary. nih.gov

In mice, rats, and monkeys, qualitatively similar metabolic profiles have been observed, with metabolites resulting from the hydroxylation of desloratadine and subsequent glucuronide conjugation. nih.gov However, the predominant hydroxylated metabolites can differ between species. In control mice, 5- and 6-hydroxydesloratadine are the predominant metabolites found in feces and urine. nih.gov In contrast, in humanized-liver mice, the excretion of this compound and its O-glucuronide is significantly higher, which more closely resembles the metabolic profile reported in humans. nih.gov A significant correlation (r = 0.68) was observed for the dose percentage of urinary and fecal metabolites of desloratadine only between the humanized-liver mice and reported human values. nih.gov

The major fecal metabolite across mice, rats, and monkeys was identified as 5-hydroxy-desloratadine. nih.gov In male rats, a major circulating metabolite is a pyridine-N-oxide derivative of desloratadine, which is present at much lower levels in female rats. nih.gov

The following table provides an overview of the major excretion pathways of desloratadine in humanized-liver mice, which show a reasonable similarity to those in humans.

| Excretion Route | Major Metabolites in Humanized-Liver Mice |

| Urine | This compound O-glucuronide |

| Feces | Desloratadine, this compound, 5-hydroxydesloratadine |

Clinical Pharmacology Studies

Clinical pharmacology studies in healthy adults have characterized the pharmacokinetic profile of desloratadine and its metabolite, this compound, following both single and multiple doses. After a single oral dose of desloratadine, the maximum plasma concentration (Cmax) is typically reached in approximately 3 hours. fda.gov The Cmax and the area under the plasma concentration-time curve (AUC) of desloratadine increase in a dose-proportional manner. nih.gov

Following multiple once-daily doses of desloratadine, steady-state plasma concentrations are generally achieved by day 7. openaccessjournals.com Desloratadine is extensively metabolized to this compound, which is also an active metabolite and is subsequently glucuronidated. fda.govnih.gov

In children aged 2 to 11 years, after a single oral dose of desloratadine syrup, peak plasma concentrations of this compound occurred at a median of 4.0 hours. nih.gov Plasma concentrations of both desloratadine and this compound declined slowly after reaching their maximum concentrations in this pediatric population. nih.gov

The table below summarizes key pharmacokinetic parameters for this compound in children from single-dose studies.

| Age Group | Median tmax of 3-OH-desloratadine (hours) |

| 2–5 years | 4.0 |

| 6–11 years | 4.0 |

The pharmacokinetics of desloratadine and this compound have been evaluated in individuals with renal or hepatic impairment to determine if dose adjustments are necessary.

In subjects with moderate hepatic dysfunction, a study involving a 5 mg daily dose of desloratadine for 10 days was conducted. nih.gov While the exposure to desloratadine was increased in this population compared to subjects with normal liver function, the mean Cmax and AUC values for this compound were not statistically significantly different between the two groups. nih.govresearchgate.net Plasma protein binding of both desloratadine and this compound was similar in healthy volunteers and subjects with moderate hepatic impairment. nih.gov

It has been noted that exposure to desloratadine may increase by approximately 2.5-fold in patients with severe renal and/or hepatic impairment. fda.gov

The following table summarizes the effect of moderate hepatic impairment on the pharmacokinetics of this compound.

| Pharmacokinetic Parameter | Subjects with Moderate Hepatic Impairment vs. Healthy Volunteers |

| Mean Cmax of this compound | Not statistically significantly different |

| Mean AUC of this compound | Not statistically significantly different |

| Plasma Protein Binding of this compound | Similar |

Bioequivalence Studies

Bioequivalence studies are crucial for ensuring that generic formulations of a drug perform comparably to the original, brand-name product. In the case of desloratadine, these studies often include the measurement of its primary active metabolite, this compound, in plasma. fda.govfda.gov Regulatory agencies recommend that data for this compound be submitted as supportive evidence to ensure a comparable therapeutic outcome between different formulations. fda.govfda.gov The evaluation typically focuses on key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), and the time to reach maximum concentration (Tmax). scispace.com

A number of studies have been conducted to compare the pharmacokinetic profiles of different desloratadine formulations, with specific attention given to both the parent drug and this compound. nih.govresearchgate.net The goal is to demonstrate that the rate and extent of absorption of the active moieties are equivalent within a predefined acceptance range.

Detailed research findings from a bioequivalence study comparing a test and a reference fixed-dose combination tablet of desloratadine and betamethasone (B1666872) in 34 healthy volunteers are presented below. scispace.com The pharmacokinetic parameters for this compound were assessed following a single oral dose.

| Pharmacokinetic Parameter | Test Product (Oradus Beta) | Reference Product (Frenaler Cort) |

|---|---|---|

| Cmax (ng/mL) | 5.128 ± 0.950 | 4.912 ± 0.902 |

| AUC0-t (ng·hr/mL) | 55.824 ± 11.521 | 56.742 ± 15.928 |

| AUC0-∞ (ng·hr/mL) | 58.984 ± 12.122 | 59.882 ± 17.169 |

| Tmax (hr) | 1.55 ± 0.82 | 2.15 ± 1.12 |

| T1/2 (hr) | 11.12 ± 3.89 | 10.24 ± 2.84 |

In this particular study, the 90% confidence intervals for the ratio of the geometric means (test/reference) for this compound were calculated. The interval for Cmax was 106.14% to 123.26%, and for AUC₀₋₇₂ it was 101.17% to 115.78%. scispace.com Since both of these confidence intervals fall within the standard bioequivalence acceptance range of 80% to 125%, it provided supportive evidence for the bioequivalence of the two formulations. scispace.com Similarly, another study in 56 healthy Chinese subjects concluded that a test desloratadine tablet was bioequivalent to the reference product, as the 90% confidence intervals for Cmax and AUC of 3-OH-desloratadine were entirely within the 80-125% range. researchgate.net

However, not all studies show perfect alignment for the metabolite, even when the parent drug meets bioequivalence criteria. For instance, a US Food and Drug Administration review noted a study of a combination desloratadine/pseudoephedrine tablet where the 90% confidence interval for the AUC of 3-OH-desloratadine was within the 80%-125% limits, but the interval for Cmax was not (77%-90%). fda.gov

Further research into the pharmacokinetics of this compound has provided data on how its plasma concentrations can vary across different populations. A multiple-dose study investigated the impact of sex and race on the steady-state pharmacokinetics of the metabolite. researchgate.net

| Population | Cmax (µg/L) | AUC24h (µg/L·h) |

|---|---|---|

| Men | 1.93 | 32.1 |

| Women | 2.79 | 47.5 |

| Black Participants | 2.20 | 37.1 |

| White Participants | 2.45 | 41.1 |

These studies underscore the importance of measuring this compound concentrations in bioequivalence trials. The data for this active metabolite provides a more complete picture of the drug's behavior in the body and serves as a critical piece of supportive evidence in establishing the therapeutic equivalence of different desloratadine products.

Future Directions and Research Gaps

Further Elucidation of Less Understood Metabolic Pathways

The principal metabolic pathway leading to the formation of 3-hydroxydesloratadine has been identified as a sequential process involving N-glucuronidation by UDP-glucuronosyltransferase 2B10 (UGT2B10), followed by 3-hydroxylation catalyzed by cytochrome P450 2C8 (CYP2C8), and subsequent deconjugation. nih.govresearchgate.net This pathway was a long-standing mystery, and its elucidation represented a significant breakthrough in understanding desloratadine's fate in the body. nih.govresearchgate.net

Impact of Genetic Polymorphisms on this compound Formation

A notable aspect of desloratadine (B1670295) metabolism is the existence of a "poor metabolizer" phenotype, where individuals exhibit a decreased capacity to form this compound. nih.gov While the primary enzymes involved, CYP2C8 and UGT2B10, are known to exhibit genetic polymorphisms, a direct and consistent correlation between specific genotypes of these enzymes and the poor metabolizer phenotype has not been definitively established in all populations. nih.gov

Future research should focus on large-scale pharmacogenomic studies to comprehensively map the genetic variants in CYP2C8, UGT2B10, and potentially other contributing genes that are linked to variability in this compound levels. nih.gov Such studies should include diverse ethnic populations to identify population-specific alleles. A significant research gap exists in understanding the clinical implications of these genetic variations. It is crucial to determine whether individuals with genetically determined altered metabolism of desloratadine experience differences in therapeutic efficacy or safety. This knowledge is fundamental for the potential development of genotype-guided dosing strategies.

Comprehensive Assessment of Long-Term Pharmacodynamic Contribution

A key research gap is the lack of long-term studies specifically designed to differentiate the pharmacodynamic effects of desloratadine from those of its major metabolite. Future research could involve the use of advanced pharmacokinetic-pharmacodynamic (PK/PD) modeling to dissect the relative contributions of both compounds to the antihistaminic effect over extended treatment periods. Furthermore, investigating the binding kinetics of this compound to the H1 receptor in comparison to desloratadine could provide valuable insights into its duration of action at a molecular level. acs.org

Exploration of Novel Analytical Approaches

The quantification of desloratadine and this compound in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov These methods are sensitive and specific, enabling pharmacokinetic and bioequivalence studies. nih.govscilit.com

However, the future of bioanalysis points towards even more rapid, sensitive, and high-throughput methodologies. There is an opportunity to explore and develop novel analytical techniques for the simultaneous quantification of desloratadine and its metabolites. This could include the advancement of dried blood spot (DBS) sampling coupled with highly sensitive mass spectrometry, which would offer a less invasive and more convenient method for therapeutic drug monitoring, particularly in pediatric or remote settings. Additionally, the development of advanced chromatographic techniques, such as supercritical fluid chromatography (SFC) coupled with mass spectrometry, could offer faster analysis times and reduced solvent consumption. nih.gov

Application in Personalized Medicine Approaches

The concept of personalized medicine, tailoring medical treatment to the individual characteristics of each patient, holds significant promise in optimizing antihistamine therapy. getcurex.comnih.gov The variability in desloratadine metabolism, highlighted by the poor metabolizer phenotype, suggests that a "one-size-fits-all" approach may not be optimal for all individuals. nih.govtandfonline.com

A significant research gap exists in translating the growing body of pharmacogenomic knowledge of desloratadine into clinical practice. nih.gov Future research should focus on developing and validating predictive models that integrate genetic data (e.g., CYP2C8 and UGT2B10 genotypes), alongside other patient-specific factors, to forecast an individual's metabolic phenotype and potential response to desloratadine. nih.gov Clinical trials are needed to assess the feasibility and clinical utility of genotype-guided desloratadine therapy. The ultimate goal is to develop tools that can assist clinicians in selecting the most appropriate antihistamine and dose for each patient, thereby maximizing efficacy and minimizing the risk of suboptimal treatment outcomes. wyndly.com

Data Tables

Table 1: Key Research Findings on this compound

| Research Area | Key Finding | Reference |

|---|---|---|

| Metabolic Pathway | Formation of this compound involves sequential N-glucuronidation by UGT2B10 and 3-hydroxylation by CYP2C8. | nih.gov, researchgate.net |

| Genetic Polymorphisms | A "poor metabolizer" phenotype exists, characterized by reduced formation of this compound. | nih.gov |

| Genetic Polymorphisms | No significant correlation was found between investigated genotypes of CYP2C8 and UGT2B10 and the metabolic ratio in a study of healthy Chinese subjects. | nih.gov |

| Pharmacodynamics | This compound is an active metabolite of desloratadine. | jocpr.com |

| Analytical Methods | LC-MS/MS is a common, sensitive, and specific method for the simultaneous determination of desloratadine and this compound in human plasma. | nih.gov, nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Desloratadine |

常见问题

What are the primary metabolic pathways and enzymes involved in 3-hydroxydesloratadine formation?

Basic:

this compound is the major active metabolite of desloratadine, formed via a sequential two-step process:

UGT2B10-mediated glucuronidation of desloratadine to form desloratadine-N-glucuronide.

CYP2C8-mediated oxidation of the glucuronide intermediate, followed by deconjugation to yield this compound .

Methodological Insight: Use cryopreserved human hepatocytes (CHHs) to model sequential metabolism. CHHs exhibit kinetic parameters (Km = 1.6 µM, Vmax = 1.3 pmol/min/million cells) for this compound formation, validated via chemical inhibition studies (e.g., gemfibrozil glucuronide inhibits CYP2C8 by 91%) .

Advanced: Q. Q: How can conflicting data on enzyme contributions be resolved in vitro? Discrepancies arise due to the obligate requirement of prior glucuronidation for CYP2C8 activity. Experimental Design:

- Use sonicated or saponin-treated CHHs to uncouple UGT and CYP2C8 activities.

- Supplement with NADPH (for CYP activity) and UDP-glucuronic acid (for UGT activity) to isolate each step .

- Correlate CYP2C8 activity (e.g., amodiaquine metabolism) with this compound formation in CHH panels (r² = 0.70–0.90) .

How do genetic polymorphisms or drug interactions affect this compound pharmacokinetics?

Basic:

Approximately 6% of the population are poor metabolizers of desloratadine, defined by an AUC ratio (this compound:desloratadine) <0.1 or desloratadine half-life >50 hours . Methodological Insight:

- Identify poor metabolizers via plasma AUC ratios or half-life elongation in pharmacokinetic studies (n > 3,700 subjects) .

Advanced: Q. Q: What mechanistic insights explain the impact of CYP2C8 inhibitors like clopidogrel and gemfibrozil?

- Clopidogrel : Reduces this compound AUC by 80% and increases desloratadine exposure 2.5-fold via CYP2C8 inhibition.

- Gemfibrozil : Nearly abolishes this compound formation (AUC <2% of control) by >98% CYP2C8 inhibition, increasing desloratadine AUC by 165% vs. clopidogrel .

Experimental Validation: Conduct crossover studies in healthy volunteers with placebo, clopidogrel (300 mg/75 mg), or gemfibrozil (600 mg BID). Measure plasma concentrations using UPLC-MS/MS (sensitivity: 25 pg/mL) .

What experimental models predict human biliary excretion of this compound?

Basic:

The PXB-mouse model (chimeric mice with humanized livers) predicts human biliary excretion. In PXB mice, this compound-O-glucuronide is the predominant bile metabolite, with fecal this compound derived from microbial deconjugation .

Advanced: Q. Q: How can biliary excretion data address gaps in human ADME studies?

- Administer radiolabeled desloratadine (e.g., [¹⁴C]) to PXB mice.

- Analyze bile (via LC-radiometric detection ) and feces (after microbial incubation) to distinguish conjugated vs. deconjugated metabolites .

- Compare metabolic profiles to human clinical data (qualitative similarity >90%) .

What analytical methods ensure accurate quantification of this compound in complex matrices?

Basic:

UPLC-MS/MS is the gold standard, achieving a lower limit of quantification (LLOQ) of 25 pg/mL for this compound in plasma. Protocol:

- Use orthogonal extraction (e.g., protein precipitation + solid-phase extraction) to minimize matrix effects .

Advanced: Q. Q: How to resolve co-elution issues in glucuronide metabolites?

- Employ enzymatic hydrolysis (β-glucuronidase) to differentiate this compound from its glucuronide.

- Validate with high-resolution mass spectrometry (HRMS) for unambiguous fragment ion identification .

What are the implications of renal/hepatic impairment on this compound exposure?

Basic:

- Renal impairment : Severe cases show 2.5-fold higher desloratadine AUC but minimal changes in this compound (due to non-renal clearance) .

- Hepatic impairment : Desloratadine clearance drops to 28% of normal, but this compound exposure remains unchanged .

Advanced: Q. Q: How to design dose-adjustment studies for impaired populations?

- Use population pharmacokinetic modeling with covariates (e.g., eGFR, albumin levels).

- Validate with sparse sampling in Phase I trials (n ≥ 12 per cohort) .

How does UGT2B10 polymorphism influence this compound formation?

Advanced: Q. Q: Can UGT2B10 activity be a bottleneck in CYP2C8-dependent metabolism?

- Yes. UGT2B10 genetic variants (e.g., rs61750900) reduce glucuronidation efficiency, limiting substrate availability for CYP2C7.

Methodology: - Genotype human hepatocytes for UGT2B10 SNPs.

- Correlate glucuronide formation rates with this compound yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |